2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-chloroaniline to form the sulfonamide intermediate. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chlorine atoms may enhance binding affinity. The compound’s effects are mediated through specific pathways, depending on its application.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness in different research and industrial contexts.
Properties
IUPAC Name |
2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O4S/c1-30-16-9-7-15(8-10-16)25-21(27)13-26(19-5-3-2-4-17(19)23)31(28,29)20-12-14(22)6-11-18(20)24/h2-12H,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTUJKHJNDXBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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